Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

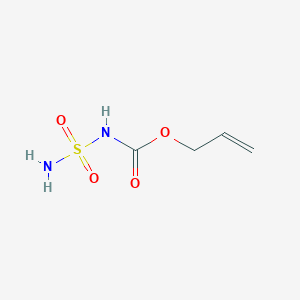

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI): is a heterocyclic organic compound with the molecular formula C4H8N2O4S. It is primarily used in research and experimental applications . This compound is known for its unique structure, which includes both carbamic acid and sulfonyl functional groups, making it a versatile molecule in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) typically involves the reaction of carbamic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₄H₈N₂O₄S

- CAS Number : 153028-12-7

The compound contains both carbamic acid and sulfonyl functional groups, which contribute to its reactivity and potential applications in synthetic chemistry.

Organic Synthesis

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is utilized as a reagent in organic synthesis. It facilitates the introduction of sulfonyl and carbamic acid functional groups into various organic molecules. This property is particularly valuable in the development of new chemical entities for pharmaceuticals.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Reagent | Used to introduce functional groups in organic synthesis |

| Catalyst | Potential use as a catalyst in chemical reactions |

| Intermediate | Serves as an intermediate in the synthesis of complex molecules |

Research has indicated that this compound may exhibit biological activity by interacting with enzymes and proteins. Studies are ongoing to evaluate its potential as an inhibitor of histone deacetylases (HDAC), which are implicated in various diseases, including cancer.

Case Study: HDAC Inhibition

- A study demonstrated that carbamic acid derivatives can inhibit HDAC activity, suggesting their potential role in cancer therapy and other proliferative conditions .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate or active ingredient. Its ability to modify biological pathways makes it a candidate for drug development targeting neurological disorders and cancer.

Table 2: Potential Therapeutic Uses

| Disease Area | Mechanism of Action |

|---|---|

| Cancer | Inhibition of HDAC leading to altered gene expression |

| Neurological Disorders | Modulation of neurotransmitter systems |

| Inflammatory Conditions | Potential anti-inflammatory effects |

Industrial Applications

In addition to its research applications, carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) finds use in industrial processes. It is involved in the development of new materials and chemical processes due to its unique reactivity profile.

Material Science

The compound's properties allow for its incorporation into polymers and other materials, enhancing their performance characteristics.

Pesticide Development

Carbamate compounds are widely used as active ingredients in pesticides. This compound may contribute to the development of new herbicides or insecticides due to its structural similarities with existing carbamate pesticides .

Wirkmechanismus

The mechanism of action of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

- Carbamic acid, (aminosulfonyl)-, methyl ester

- Carbamic acid, (aminosulfonyl)-, ethyl ester

- Carbamic acid, (aminosulfonyl)-, phenyl ester

Uniqueness: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is unique due to its propenyl ester group, which provides additional reactivity and versatility in chemical reactions compared to its methyl, ethyl, or phenyl counterparts. This makes it particularly valuable in synthetic chemistry and research applications.

Biologische Aktivität

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a heterocyclic organic compound with the molecular formula C4H8N2O4S. This compound is primarily utilized in research and experimental applications due to its potential biological activity and interactions with various biomolecules. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry and pharmaceutical development.

The biological activity of carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is largely attributed to its ability to interact with enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the carbamic acid moiety can engage in hydrogen bonding and other non-covalent interactions that influence the compound's overall biological activity.

Experimental Studies

Research has indicated that carbamic acid derivatives exhibit various biological effects, including:

- Enzyme Inhibition : Some studies have reported that carbamic acid compounds can inhibit specific enzymes involved in metabolic processes. For example, compounds with sulfonamide linkages have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression .

- Antimicrobial Activity : There is ongoing exploration into the antimicrobial properties of carbamic acid derivatives. Preliminary findings suggest that these compounds may possess activity against certain bacterial strains.

Case Studies

- Toxicological Assessment : A study on the toxicity of related carbamic acid compounds indicated low acute toxicity levels in animal models. The median lethal dose (LD50) for similar compounds was reported to be greater than 2000 mg/kg in rats, suggesting a favorable safety profile for potential therapeutic applications .

- Pharmacokinetics : In vivo studies demonstrated that following administration in rats, the concentration of related compounds peaked within 15-40 minutes, with significant excretion occurring through urine. This pharmacokinetic profile is essential for understanding dosing regimens in potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI), a comparison with similar compounds can be made:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Carbamic acid, (aminosulfonyl)-methyl ester | Methyl ester | Moderate enzyme inhibition |

| Carbamic acid, (aminosulfonyl)-ethyl ester | Ethyl ester | Antimicrobial properties |

| Carbamic acid, (aminosulfonyl)-2-propenyl ester | Propenyl ester | Potential HDAC inhibitor |

The propenyl ester group in carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) provides additional reactivity and versatility compared to its methyl and ethyl counterparts. This structural feature enhances its potential utility in synthetic chemistry and biological applications.

Eigenschaften

IUPAC Name |

prop-2-enyl N-sulfamoylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDCJHUNDSQFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.